molecular formula C27H37NO4S B12121636 N-(4-tert-butylbenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-(pentyloxy)benzamide

N-(4-tert-butylbenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-(pentyloxy)benzamide

Cat. No.: B12121636
M. Wt: 471.7 g/mol
InChI Key: CNVDSCAUVUITRA-UHFFFAOYSA-N
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Description

N-(4-tert-butylbenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-(pentyloxy)benzamide is a complex organic compound that belongs to the class of benzamides This compound is characterized by the presence of a tert-butylbenzyl group, a dioxidotetrahydrothiophenyl group, and a pentyloxybenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-tert-butylbenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-(pentyloxy)benzamide typically involves multi-step organic reactions. The process may start with the preparation of the core benzamide structure, followed by the introduction of the tert-butylbenzyl and dioxidotetrahydrothiophenyl groups through nucleophilic substitution reactions. The final step often involves the attachment of the pentyloxy group via etherification.

Industrial Production Methods

Industrial production of such compounds usually involves optimization of the synthetic route to maximize yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-tert-butylbenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-(pentyloxy)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the dioxidotetrahydrothiophenyl group to a thiol or thioether.

    Substitution: The benzamide moiety can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (mCPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides, acyl chlorides, or sulfonyl chlorides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or thioethers.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, such as enzyme inhibition or receptor binding.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, antimicrobial, or anticancer properties.

    Industry: Utilized in the development of new materials, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-(4-tert-butylbenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-(pentyloxy)benzamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or ion channels. The compound’s structure allows it to fit into the active sites of these targets, modulating their activity and leading to the desired biological effect.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-tert-butylbenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-(methoxy)benzamide
  • N-(4-tert-butylbenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-(ethoxy)benzamide

Uniqueness

N-(4-tert-butylbenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-(pentyloxy)benzamide is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to similar compounds. The presence of the pentyloxy group, for example, may influence its solubility, reactivity, and interaction with biological targets.

Properties

Molecular Formula

C27H37NO4S

Molecular Weight

471.7 g/mol

IUPAC Name

N-[(4-tert-butylphenyl)methyl]-N-(1,1-dioxothiolan-3-yl)-4-pentoxybenzamide

InChI

InChI=1S/C27H37NO4S/c1-5-6-7-17-32-25-14-10-22(11-15-25)26(29)28(24-16-18-33(30,31)20-24)19-21-8-12-23(13-9-21)27(2,3)4/h8-15,24H,5-7,16-20H2,1-4H3

InChI Key

CNVDSCAUVUITRA-UHFFFAOYSA-N

Canonical SMILES

CCCCCOC1=CC=C(C=C1)C(=O)N(CC2=CC=C(C=C2)C(C)(C)C)C3CCS(=O)(=O)C3

Origin of Product

United States

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